(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrrolidone ring, and multiple aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyrrolidone derivative under basic or acidic conditions. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride, methyl iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups.
Furan derivatives: Molecules containing the furan ring structure.
Pyrrolidone derivatives: Compounds with the pyrrolidone ring.
Uniqueness
The uniqueness of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of these structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C28H19Cl2NO3 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(3-methoxyphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H19Cl2NO3/c1-33-22-9-5-8-21(17-22)31-26(18-6-3-2-4-7-18)15-19(28(31)32)14-23-11-13-27(34-23)24-16-20(29)10-12-25(24)30/h2-17H,1H3/b19-14+ |
InChI Key |
OMEOTQUTLXWIIK-XMHGGMMESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.